molecular formula C17H13N3O5 B5526957 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B5526957
M. Wt: 339.30 g/mol
InChI Key: DECIZEFEOPAYHN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, commonly known as NBBD, is a synthetic compound that has gained significant attention in the field of research due to its potential applications in various fields. NBBD is a derivative of thalidomide, which is a well-known drug used for treating multiple myeloma and leprosy. The unique chemical structure of NBBD makes it a promising compound for use in medicinal and biological research.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlighted the synthesis of imidazolidine derivatives, including those with benzylidene groups, which have a broad spectrum of biological activities. The synthesis approach and physicochemical data of new derivatives were detailed, showcasing their potential for various applications (Brandão et al., 2004).

Biological Applications

  • Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, prepared from a similar benzylidene compound, revealed potential antidepressant activity. This study provides insight into the structural analogs of 5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and their potential therapeutic effects (Wessels et al., 1980).

Antimicrobial and Antitubercular Activities

  • The antimicrobial activity of bromobenzyl-benzylidene-imidazolidinediones against various microorganisms was evaluated, revealing their potential as antimicrobial agents. This study suggests the utility of similar compounds in developing new antimicrobial strategies (Amorim et al., 1992).

Antioxidant and Neuroprotective Effects

  • An investigation into the protective effects of oxyresveratrol imine derivatives, including benzylidene-imidazolidinedione analogs, against oxidative stress in neuronal cells highlighted their potential as neuroprotective agents. This research underscores the relevance of structural modifications in enhancing antioxidant properties (Hur et al., 2013).

Electrochemical Properties

  • The electrochemical behavior of hydantoin derivatives, including benzylideneimidazolidine-2,4-dione, was explored, providing insights into their oxidation mechanisms and potential applications in biochemical and pharmaceutical research (Nosheen et al., 2012).

properties

IUPAC Name

(5E)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16-14(18-17(22)19-16)9-12-5-1-2-7-15(12)25-10-11-4-3-6-13(8-11)20(23)24/h1-9H,10H2,(H2,18,19,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECIZEFEOPAYHN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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